Method-Specific Limit of Quantification: Terazosin-d8-Enabled LC-MS/MS vs. Prazosin-IS Method
The adoption of Terazosin-d8 as an internal standard in LC-MS/MS assays facilitates significantly improved sensitivity compared to methods employing the non-isotopic internal standard prazosin. A validated method using Terazosin-d8 achieved a linear calibration range of 1.0–200 ng/mL with a lower limit of quantification (LLOQ) of 1.0 ng/mL in human plasma [1]. In contrast, a comparable method utilizing prazosin as the internal standard achieved an LLOQ of 5.0 ng/mL under similar chromatographic conditions [2]. This 5-fold enhancement in detection sensitivity is attributed to the matched ionization efficiency and elimination of differential matrix effects afforded by the isotopically labeled analog, which reduces background noise at the lower end of the calibration curve [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma via LC-MS/MS |
|---|---|
| Target Compound Data | 1.0 ng/mL (using Terazosin-d8 as IS) |
| Comparator Or Baseline | 5.0 ng/mL (using Prazosin as IS) |
| Quantified Difference | 5-fold improvement in LLOQ (1.0 ng/mL vs 5.0 ng/mL) |
| Conditions | LC-MS/MS; human plasma; Agilent Poroshell 120 EC-C18 column (100×2.1mm, 2.7μm); mobile phase acetonitrile-0.1% formic acid (70:30, v/v) |
Why This Matters
The lower LLOQ directly enables accurate quantification of terazosin at clinically relevant trough concentrations and supports robust bioequivalence studies requiring precise measurement at sub-therapeutic levels, thereby justifying the procurement of Terazosin-d8 over prazosin for high-sensitivity assays.
- [1] CN112748205A. (2021). Method for measuring concentration of terazosin in plasma by liquid chromatography-mass spectrometry. China Patent Application. Retrieved from Eureka Patsnap. View Source
- [2] Patel, D. P., et al. (2021). Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. Journal of Chromatography B, 1176, 122517. View Source
